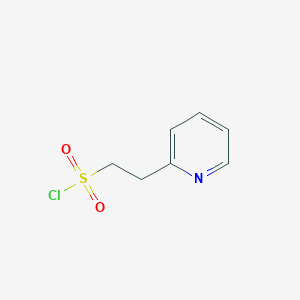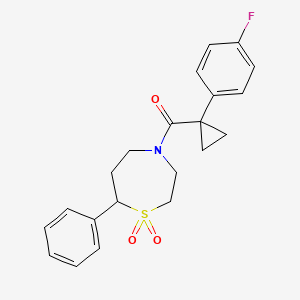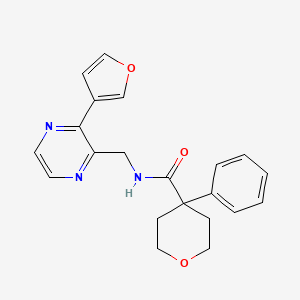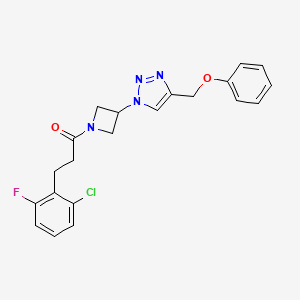
2-Pyridin-2-ylethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Pyridin-2-ylethanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-2-ylethanesulfonyl chloride consists of a pyridine ring attached to an ethanesulfonyl chloride group . The molecular formula is C7H8ClNO2S .Scientific Research Applications
Pyridine Derivatives in Medicinal and Biological Research
Pyridine and its derivatives, including potentially 2-Pyridin-2-ylethanesulfonyl chloride, have significant applications in medicinal chemistry due to their versatile biological activities. They are known to exhibit a range of biological effects, such as antifungal, antibacterial, antioxidant, and anticancer activities. These compounds have been increasingly important for modern medicinal applications, highlighting their potential in the development of new pharmaceuticals and therapeutic agents (Altaf et al., 2015); (Abu-Taweel et al., 2022).
Chemosensing and Analytical Chemistry
Pyridine derivatives play an important role in chemosensing applications, providing a foundation for the development of highly effective chemosensors. These compounds can detect various species, including anions, cations, and neutral molecules, in different samples, making them invaluable tools in environmental monitoring, agricultural research, and biological studies. Their high affinity for various ions and their potential for use in analytical chemistry underscore the versatility of pyridine-based compounds in scientific research (Abu-Taweel et al., 2022).
Environmental Sciences and Pollution Treatment
In the field of environmental science, pyridine derivatives, by extension, including compounds like 2-Pyridin-2-ylethanesulfonyl chloride, could be involved in studies related to pollution treatment and the degradation of hazardous substances. For example, research on the microbial degradation of polyfluoroalkyl substances highlights the environmental persistence and potential health risks associated with certain chemical compounds, leading to investigations into biodegradation pathways and treatment methods that may involve pyridine-based chemicals (Liu & Avendaño, 2013).
Material Science and Nanotechnology
Pyridine derivatives are also explored in material science, particularly in the modification of materials to improve their properties, such as hydrophilicity, which is crucial for the performance of nanofiltration membranes and other advanced materials. The chemical modification processes involving pyridine compounds can lead to significant advancements in the development of materials with enhanced performance for filtration, catalysis, and other applications (Bruggen, 2009).
properties
IUPAC Name |
2-pyridin-2-ylethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLHOQWZLUUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)
![2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2819498.png)
![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)



![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)


![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)

![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)